molecular formula C6H6IN3 B6163473 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile CAS No. 2383777-57-7

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B6163473
CAS No.: 2383777-57-7
M. Wt: 247
InChI Key:
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Description

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6IN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile.

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with different chemical properties.

    2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetonitrile: A similar compound with a chlorine atom instead of iodine

Uniqueness

This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-iodo-1-methyl-1H-pyrazol-3-yl)acetonitrile involves the reaction of 4-iodo-1-methyl-1H-pyrazole with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "4-iodo-1-methyl-1H-pyrazole", "Acetonitrile" ], "Reaction": [ "To a stirred solution of 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) in acetonitrile (10 mL), add a catalytic amount of a suitable base such as potassium carbonate or sodium hydroxide.", "Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Allow the reaction mixture to cool to room temperature and filter off any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] }

CAS No.

2383777-57-7

Molecular Formula

C6H6IN3

Molecular Weight

247

Purity

95

Origin of Product

United States

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